1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a pyridine moiety in its structure adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps. One common approach starts with the bromination of 2-(pyridin-2-ylmethoxy)benzaldehyde to introduce the bromine atom. This is followed by a Pictet-Spengler reaction, which involves the condensation of the brominated aldehyde with tryptamine under acidic conditions to form the beta-carboline core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal properties.
Uniqueness
1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific combination of a bromine atom, a pyridine moiety, and a beta-carboline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline (CAS Number: 1417569-80-2) is a complex organic compound belonging to the beta-carboline class. This compound has garnered attention due to its diverse biological activities, which are significant in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H21BrClN3O, with a molecular weight of 470.8 g/mol. The structure features a brominated phenyl group and a pyridinylmethoxy substituent, which contribute to its unique chemical properties and potential biological activities .
The biological activity of beta-carbolines, including this compound, is often attributed to their ability to interact with various molecular targets:
- Neurotransmitter Receptors : These compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Enzyme Inhibition : They may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
Anticholinesterase Activity
Research has shown that derivatives of beta-carbolines exhibit significant anticholinesterase activity. For instance, studies on similar compounds have demonstrated IC50 values ranging from 1.0 to 18.8 µM against BuChE, indicating potential for treating conditions like Alzheimer's disease . The specific interactions with the catalytic triad residues of BuChE suggest that this compound could act as a competitive inhibitor.
Cytotoxicity and Antiparasitic Activity
In vitro studies have indicated that certain beta-carboline derivatives exhibit low cytotoxicity while demonstrating potent activity against parasitic infections. For example, a related beta-carboline showed an IC50 of 14.9 µM against Trypanosoma cruzi, suggesting that this compound may also possess similar antiparasitic properties .
Study on Neuroprotective Effects
A study focusing on the neuroprotective effects of beta-carbolines indicated that compounds with extended aromatic systems were particularly effective in inhibiting AChE activity. This suggests that the structural features of this compound may enhance its efficacy as a neuroprotective agent .
Inhibition Kinetics
Kinetic studies using the modified Ellman’s method have been employed to assess the inhibition type of similar compounds against BuChE. The results indicated competitive inhibition mechanisms for some beta-carbolines, which could be extrapolated to hypothesize similar behavior for this compound .
Summary of Biological Activities
Properties
Molecular Formula |
C23H20BrN3O |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C23H20BrN3O/c24-15-8-9-21(28-14-16-5-3-4-11-25-16)19(13-15)22-23-18(10-12-26-22)17-6-1-2-7-20(17)27-23/h1-9,11,13,22,26-27H,10,12,14H2 |
InChI Key |
JTWMFCPJMLUFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=N5 |
Origin of Product |
United States |
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